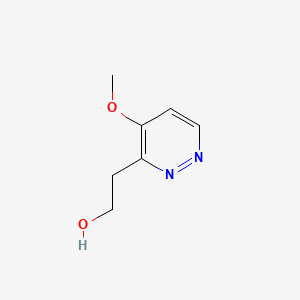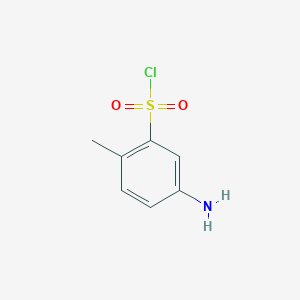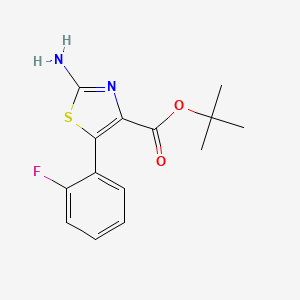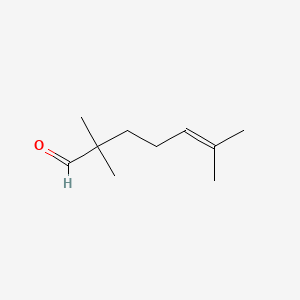
2,2,6-Trimethylhept-5-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-Trimethylhept-5-enal is an organic compound with the molecular formula C10H18O It is a type of aldehyde characterized by the presence of a double bond and three methyl groups attached to the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylhept-5-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,2,6-trimethylheptanal with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,2,6-trimethylhept-5-en-2-one. This process utilizes a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the reduction of the ketone to the corresponding aldehyde.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6-Trimethylhept-5-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or hydrogen bromide (HBr) in acetic acid.
Major Products Formed
Oxidation: 2,2,6-Trimethylheptanoic acid.
Reduction: 2,2,6-Trimethylhept-5-en-1-ol.
Substitution: 2,2,6-Trimethyl-5-bromoheptanal.
Aplicaciones Científicas De Investigación
2,2,6-Trimethylhept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct aroma.
Mecanismo De Acción
The mechanism of action of 2,2,6-Trimethylhept-5-enal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the compound’s double bond allows it to participate in various addition reactions, further influencing its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,6-Trimethylheptanal
- 2,2,6-Trimethylhept-5-en-2-one
- 2,2,6-Trimethylheptanoic acid
Uniqueness
2,2,6-Trimethylhept-5-enal is unique due to its specific structure, which combines an aldehyde group with a double bond and multiple methyl groups
Propiedades
Número CAS |
52279-00-2 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,2,6-trimethylhept-5-enal |
InChI |
InChI=1S/C10H18O/c1-9(2)6-5-7-10(3,4)8-11/h6,8H,5,7H2,1-4H3 |
Clave InChI |
IHUYETNQLCGWSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)

![3-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid hydrochloride](/img/structure/B13559145.png)



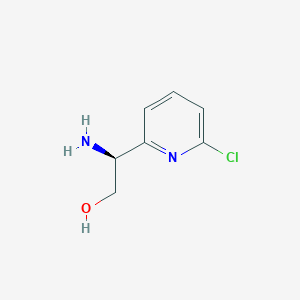


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

